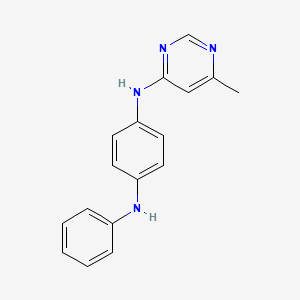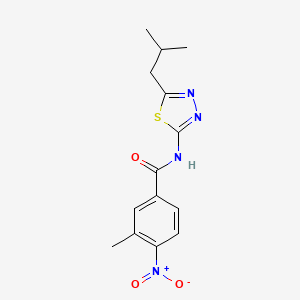
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
説明
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-3, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases and phosphatases. It has been shown to selectively inhibit the activity of these enzymes, leading to the modulation of various signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide are diverse and depend on the specific application. In cancer cells, N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and decrease cell migration and invasion. In neurodegenerative diseases, N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a role in the pathogenesis of these diseases.
実験室実験の利点と制限
One of the major advantages of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is its selectivity towards certain enzymes, making it a valuable tool for studying their function and regulation. It also exhibits anti-tumor activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is its moderate yield and purity, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for the study of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This can lead to the development of more selective inhibitors and a better understanding of the signaling pathways involved in various diseases. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science, where it may exhibit beneficial effects. Overall, N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a promising compound with potential applications in various scientific fields.
科学的研究の応用
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
In biochemistry and molecular biology, N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been used as a tool to study the mechanism of action of various enzymes, including protein kinases and phosphatases. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function and regulation.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)27-18(12)11-14)20(26)24-17-8-6-13(21)10-16(17)22/h5-11,23H,3-4H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUIGZDLFFOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4760376.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)

![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4760394.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![4-methoxy-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4760401.png)
![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)
![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)

![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
